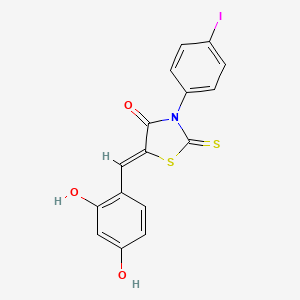

![molecular formula C16H15ClF2N2O3 B4618163 N-[3-氯-4-(二氟甲氧基)苯基]-N'-(2-甲氧基-5-甲基苯基)脲](/img/structure/B4618163.png)

N-[3-氯-4-(二氟甲氧基)苯基]-N'-(2-甲氧基-5-甲基苯基)脲

描述

Synthesis Analysis

The synthesis of urea derivatives often involves reactions between aniline derivatives and isocyanates or carbonyl dichloride compounds. For example, the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substituted phenyl) urea derivatives showcases a method that could be adapted for our compound of interest, involving the reaction of 4-chloro-3-trifluoromethylaniline with triphosgene and p-substituted aniline (Liu He-qin, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods including IR, 1H NMR, and elemental analysis, which can be applied to our compound for confirmation of its structure. Techniques such as FT-IR and X-ray diffraction studies offer insight into the bonding and configuration of molecules, contributing to our understanding of their physical and chemical properties (Y. Mary et al., 2014).

Chemical Reactions and Properties

Urea compounds participate in a variety of chemical reactions, including cyclocondensation reactions which are crucial for the synthesis of pyrimidinones and related derivatives. These reactions demonstrate the reactivity and versatility of urea derivatives in synthesizing biologically active molecules (H. Bonacorso et al., 2003).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are important for their practical applications. These properties are influenced by the molecular structure and can be studied through various analytical techniques. The crystal structure analysis provides insight into the molecular arrangement and interactions within the solid state, affecting the material's physical characteristics (Suresh Kumar et al., 2000).

Chemical Properties Analysis

The chemical properties of urea derivatives, including their reactivity, stability, and interaction with other chemicals, are crucial for their application in synthesis and industrial processes. Studies on the reactions of urea derivatives with various reagents can reveal their potential as intermediates in the synthesis of complex organic molecules. The reactivity towards electrophiles, nucleophiles, and other chemical entities determines their utility in chemical syntheses (Keith Smith et al., 2013).

科学研究应用

癌症研究应用

N,N'-二芳基脲(指定化合物所属的类别)的一个重要应用领域是癌症研究。这些化合物已被确认为 eIF2α 激酶血红素调节抑制剂 (HRI) 的有效激活剂,可降低 eIF2·GTP·tRNA(i)(Met) 三元复合物的丰度并抑制癌细胞增殖。旨在提高溶解度同时保留生物活性的优化过程已导致开发出具有有效生物活性的非对称 N,N'-二芳基脲。这些化合物在诱导 eIF2α 的磷酸化和在蛋白质和 mRNA 水平上表达 CHOP 方面显示出有希望的结果,表明它们作为开发有效、无毒和靶向特异性抗癌剂的先导化合物的潜力 (Denoyelle 等人,2012)。

环境降解研究

另一个应用是在尿素基化合物的环境降解研究中。已经对水中取代尿素除草剂的光降解和水解进行了研究,阐明了这些化合物的环境归宿。这些研究有助于了解尿素基农药在不同环境条件下的稳定性和分解产物,为评估这些化学品的环境影响提供了必要的数据 (Gatidou & Iatrou,2011)。

化学合成和反应

研究还延伸到尿素衍生物在化学反应中的合成和利用。例如,尿素化合物已被用作有机金属加成反应中的羰基双阳离子当量,导致不对称酮的合成。该应用突出了尿素衍生物在促进多种化学转化中的多功能性,有助于开发新的合成方法 (Whipple & Reich,1991)。

植物生物学和形态发生

在植物生物学中,某些尿素衍生物表现出细胞分裂素样活性,显着影响植物的生长和发育。这些化合物,例如氯苯脲 (CPPU) 和噻敌唑 (TDZ),因其调节细胞分裂和分化的能力而广泛用于体外植物形态发生研究。最近的构效关系研究已经确定了新的尿素细胞分裂素和其他衍生物,它们可以特异性地增强不定根的形成,为农业生物技术和植物科学研究提供了有价值的工具 (Ricci & Bertoletti,2009)。

属性

IUPAC Name |

1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxy-5-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O3/c1-9-3-5-14(23-2)12(7-9)21-16(22)20-10-4-6-13(11(17)8-10)24-15(18)19/h3-8,15H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFILZSGOJAONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)OC(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618098.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4618104.png)

![N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4618112.png)

![4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4618120.png)

![2-{[3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4618122.png)

![N~2~-(4-tert-butylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4618124.png)

![3-cyclopentyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4618126.png)

![1-(2-chlorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4618142.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4618145.png)

![5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4618154.png)

![N-(2-methoxyethyl)-3-{[(pentanoylamino)carbonothioyl]amino}benzamide](/img/structure/B4618162.png)

![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4618186.png)